A Comprehensive Technical Guide to the Physical Properties of 2-bromo-N-butyl-N-methylbutanamide
A Comprehensive Technical Guide to the Physical Properties of 2-bromo-N-butyl-N-methylbutanamide
Abstract
This technical guide provides a detailed examination of the physical and chemical properties of 2-bromo-N-butyl-N-methylbutanamide, a halogenated tertiary amide of interest in synthetic organic chemistry and drug development. While experimentally determined data for this specific compound is not extensively published, this document synthesizes predicted data, properties of analogous structures, and established analytical methodologies to offer a comprehensive characterization framework. It is designed for researchers, scientists, and drug development professionals, providing not only expected property values but also the detailed experimental protocols required for their empirical validation. The guide emphasizes the causal relationships behind experimental choices and offers self-validating protocols to ensure scientific integrity.
Introduction and Molecular Overview
2-bromo-N-butyl-N-methylbutanamide (CAS: 1119450-23-5) is an alpha-brominated amide with a tertiary nitrogen atom. Its structure, CH₃CH₂CH(Br)C(=O)N(CH₃)(CH₂CH₂CH₂CH₃), combines several features that dictate its physicochemical behavior: a chiral center at the alpha-carbon, a polar amide group, and hydrophobic alkyl chains. The presence of the bromine atom significantly increases the molecule's electrophilicity at the alpha-position, making it a potentially valuable intermediate for further functionalization in synthetic pathways.
Understanding the physical properties of such a molecule is paramount in a drug development context. Properties like solubility, melting point, and boiling point are critical for purification, formulation, and assessing bioavailability.[1] This guide outlines the theoretical and experimental approaches to fully characterize this compound.
Calculated and Predicted Physicochemical Properties
Public chemical databases provide calculated properties for 2-bromo-N-butyl-N-methylbutanamide, which serve as a valuable baseline prior to empirical testing.[2] These computational predictions are derived from its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈BrNO | PubChem[2] |
| Molecular Weight | 236.15 g/mol | PubChem[2][3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| XLogP3 (Lipophilicity) | 2.7 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
The XLogP3 value of 2.7 suggests moderate lipophilicity, indicating that the compound is likely to have poor solubility in water but good solubility in many organic solvents. The absence of hydrogen bond donors is a key feature of tertiary amides and influences their melting and boiling points relative to primary or secondary amides.[4]
Experimental Determination of Core Physical Properties
The following sections detail the standardized, self-validating protocols for determining the key physical properties of a newly synthesized batch of 2-bromo-N-butyl-N-methylbutanamide.
Thermal Properties: Melting and Boiling Point
Amides generally exhibit high melting and boiling points due to the polarity of the amide functional group.[4][5][6] As a solid at room temperature, determining the melting point is a primary indicator of purity.[7]
A sharp melting point range (typically <1°C) is indicative of a pure compound, whereas a broad and depressed range suggests the presence of impurities.[7][8]
Methodology:
-
Sample Preparation: Ensure the crystalline sample of 2-bromo-N-butyl-N-methylbutanamide is completely dry.[9] Place a small amount on a watch glass and crush it into a fine powder.
-
Capillary Loading: Press the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the closed end.[8][9] Tap the tube gently to ensure tight packing.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[10]
-
Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[8] Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the apparatus at a slow, controlled rate (1-2°C/min) once the temperature is within 20°C of the approximate melting point.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Due to its relatively high molecular weight (236.15 g/mol ) and polar amide group, the compound is expected to have a high boiling point, likely leading to decomposition at atmospheric pressure. Therefore, vacuum distillation is the preferred method for purification and boiling point determination.[11]
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a small round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of defects.[11]
-
Sample Introduction: Place the liquid sample (if melted) or dissolved solid into the distilling flask along with a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to a stable, recorded value (e.g., 1.0 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Data Recording: Record the temperature at which the liquid boils and a stable ring of condensate is established on the thermometer bulb.[12] Record the pressure at which this temperature is measured. This is the boiling point at reduced pressure. A nomograph can be used to estimate the boiling point at atmospheric pressure.[11]
Solubility Profile Analysis
A systematic solubility analysis provides critical information about the compound's functional groups and polarity, which is essential for purification (recrystallization), analysis (chromatography), and formulation.[13][14][15] Given its structure, 2-bromo-N-butyl-N-methylbutanamide is expected to be a neutral compound, insoluble in water but soluble in various organic solvents.
Methodology:
-
Preparation: In separate small test tubes, add ~20 mg of the compound.
-
Solvent Addition: To each tube, add 1 mL of a test solvent in the order specified in the diagram below. After each addition, vortex or shake the tube vigorously for 60 seconds.[16]
-
Observation: Record the compound as "soluble" (dissolves completely) or "insoluble".[16]
-
pH Test: If the compound is soluble in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[13][17]
Caption: Systematic workflow for qualitative solubility testing.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar, Protic | Insoluble | The molecule has large non-polar alkyl groups and lacks H-bond donating capability.[4] |
| 5% NaOH | Aqueous Base | Insoluble | The compound lacks acidic protons.[15][17] |
| 5% HCl | Aqueous Acid | Insoluble | The amide nitrogen is non-basic due to resonance with the carbonyl group.[18] |
| Conc. H₂SO₄ | Strong Acid | Soluble | The lone pairs on the oxygen and nitrogen atoms can be protonated by the strong acid.[15] |
| Diethyl Ether | Non-polar | Soluble | The alkyl chains and moderate overall polarity favor solubility in non-polar solvents. |
| Ethanol | Polar, Protic | Soluble | Ethanol can act as a hydrogen bond acceptor and has an alkyl chain, making it a good solvent for moderately polar compounds. |
| Acetone | Polar, Aprotic | Soluble | The compound's polar amide group should interact well with the polar aprotic solvent. |
Spectroscopic and Chromatographic Characterization
While not classical physical properties, spectroscopic data are essential for confirming the molecular structure and assessing purity.
Predicted Spectroscopic Data
Modern software can accurately predict NMR spectra, providing a reference for empirical data.[19][20]
-
¹H NMR: The spectrum is expected to be complex. Key signals would include:
-
A triplet for the terminal methyl group of the ethyl chain (-CH(Br)CH₂CH₃ ).
-
A triplet for the terminal methyl group of the butyl chain (-N(CH₂)₃CH₃ ).
-
A multiplet for the alpha-proton (-CH (Br)C=O), which is a chiral center.
-
Distinct signals for the N-methyl and various methylene (-CH₂-) groups.
-
-
¹³C NMR: Nine distinct carbon signals are expected. The carbonyl carbon (C=O) would appear far downfield (~170 ppm), while the carbon bonded to bromine (C-Br) would be in the 40-60 ppm range.
-
IR Spectroscopy:
-
A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O (amide I band) stretch of the tertiary amide.
-
Absence of N-H stretching bands (typically ~3300 cm⁻¹), confirming the tertiary nature of the amide.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A C-Br stretching band in the fingerprint region (500-650 cm⁻¹).
-
Conclusion
2-bromo-N-butyl-N-methylbutanamide is a solid compound with moderate lipophilicity and a high predicted boiling point. Its tertiary amide structure dictates its solubility profile, rendering it insoluble in aqueous acid and base but soluble in a range of organic solvents. The protocols outlined in this guide provide a robust framework for the empirical determination of its melting point, boiling point, and solubility, which are critical parameters for its application in research and development. Spectroscopic analysis is essential to confirm its structural identity and purity. This comprehensive approach ensures that the physical properties of this and similar novel compounds are characterized with high scientific integrity.
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